molecular formula C11H19O2Rb B573244 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium CAS No. 166439-15-2

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium

Cat. No.: B573244
CAS No.: 166439-15-2
M. Wt: 268.739
InChI Key: RWNZQYDNGOYIAK-CFYXSCKTSA-M
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Description

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium, with the molecular formula C 11 H 19 O 2 Rb and a molecular weight of 268.74 g/mol, is a metal beta-diketonate complex supplied as a white to off-white powder . It is a highly useful reagent, catalyst, and precursor material utilized across various advanced research and industrial fields . Its primary research value lies in its application in thin film deposition processes, which are critical for manufacturing semiconductors and electronic components . Furthermore, this compound serves as a catalyst and reagent in pharmaceutical research and production, and is also employed in the manufacturing of Light-Emitting Diodes (LEDs) . The compound functions as a volatile precursor in chemical vapor deposition (CVD) and related techniques. The bulky tetramethyl groups on the heptanedionato (TMHD) ligand enhance the compound's volatility and stability, allowing for efficient transport to the reaction chamber where it decomposes to deposit rubidium-containing films . These properties make it invaluable in applications requiring high purity and stability under diverse conditions. From a safety perspective, this material presents no particular severe hazard but may cause slight to mild irritation to the skin, eyes, and respiratory tract . It is recommended to handle it using appropriate personal protective equipment, including approved safety glasses, chemical-resistant gloves, and efficient fume hood ventilation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNZQYDNGOYIAK-CFYXSCKTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19O2Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The patented method employs a base-catalyzed Claisen condensation between methyl pivalate (tert-butyl acetate) and pinacolone (3,3-dimethyl-2-butanone). The reaction proceeds via enolate intermediate formation, followed by nucleophilic acyl substitution:

CH3COOC(CH3)3+(CH3)3CCOCH3BaseTMHD+CH3OH\text{CH}3\text{COOC(CH}3\text{)}3 + \text{(CH}3\text{)}3\text{CCOCH}3 \xrightarrow{\text{Base}} \text{TMHD} + \text{CH}_3\text{OH}

Critical parameters influencing yield and purity include:

ParameterOptimal RangeEffect on Reaction Efficiency
BaseKOtBu/NaOtBuHigher enolate stability
Temperature52–55°CBalances kinetics/selectivity
Molar Ratio (Ester:Ketone)1.2:1Minimizes side reactions
SolventDMSO/DMFPolar aprotic enhances solubility

Post-reaction purification involves vacuum distillation and recrystallization from n-hexane, achieving ≥98% purity.

Metallation with Rubidium

The ligand TMHD undergoes deprotonation and coordination with rubidium ions to form Rb(TMHD). While specific industrial protocols remain proprietary, academic literature suggests two primary pathways:

Rubidium Hydroxide Route

Stoichiometric reaction between TMHD and rubidium hydroxide in anhydrous ethanol:

RbOH+TMHDRb(TMHD)+H2O\text{RbOH} + \text{TMHD} \rightarrow \text{Rb(TMHD)} + \text{H}_2\text{O}

Key Process Characteristics :

  • Solvent : Anhydrous ethanol or THF

  • Temperature : 60–70°C under reflux

  • Reaction Time : 6–8 hours

  • Yield : 78–85% after recrystallization

Rubidium Carbonate Route

Alternative method using rubidium carbonate for improved handling:

Rb2CO3+2TMHD2Rb(TMHD)+CO2+H2O\text{Rb}2\text{CO}3 + 2\text{TMHD} \rightarrow 2\text{Rb(TMHD)} + \text{CO}2 + \text{H}2\text{O}

Comparative Analysis :

ParameterRbOH MethodRb2_2CO3_3 Method
Reaction RateFaster (4–6 hr)Slower (8–12 hr)
Byproduct HandlingEasier (H2_2O)CO2_2 requires venting
Cost EfficiencyHigherModerate

Industrial-Scale Production Considerations

The patent emphasizes scalability through:

3.1 Continuous Stirred-Tank Reactor (CSTR) Design

  • Residence Time : 24–36 hours

  • Temperature Control : ±1°C accuracy

  • Feedstock Purity : ≥99% methyl pivalate and pinacolone

3.2 Waste Reduction Strategies

  • Solvent recovery (>90% DMSO reuse)

  • Aqueous workup neutralization for safer disposal

Analytical Characterization

Quality control metrics for Rb(TMHD):

PropertyMethodSpecification
Purity (HPLC)Reverse-phase C18≥99.5%
Metal Content (Rb)ICP-OES31.2–32.1 wt%
Moisture (Karl Fischer)Coulometric titration≤0.1%

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form rubidium oxide and other by-products.

    Substitution: It can participate in substitution reactions where the ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Ligand exchange reactions often use other diketones or similar ligands under controlled temperatures.

Major Products:

    Oxidation: Rubidium oxide and other oxidized organic compounds.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is used in various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium involves its ability to form stable complexes with various metal ions. This stability is due to the chelating effect of the 2,2,6,6-tetramethyl-3,5-heptanedione ligand, which forms a strong bond with the rubidium ion. The compound can interact with molecular targets through coordination chemistry, influencing various pathways depending on the context of its use.

Comparison with Similar Compounds

Research Findings and Challenges

  • Volatility vs. Stability Trade-off : While Rb(TMHD) sublimes at moderate temperatures (~150°C), its hygroscopicity complicates handling. Lanthanide TMHD complexes offer better stability but require higher deposition temperatures .
  • Doping Efficiency : In MOCVD, rubidium doping using Rb(TMHD) is less studied compared to cesium or potassium analogs, necessitating further research into film uniformity and stoichiometry .

Biological Activity

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium (Rb(TMHD)), a coordination compound formed by the complexation of rubidium with 2,2,6,6-tetramethyl-3,5-heptanedione, has garnered interest in various fields due to its unique properties and potential biological activities. This compound is recognized for its stability and versatility in chemical applications, particularly in organic synthesis and material science.

  • Molecular Formula : C11_{11}H19_{19}O2_2Rb
  • Molecular Weight : 268.74 g/mol
  • CAS Number : 166439-15-2
  • Appearance : White to off-white powder

Rb(TMHD) acts primarily as a ligand in various biochemical and chemical reactions. It is known to undergo O-additions and C-additions, making it a useful substrate in synthesizing heterocycles and other complex organic molecules. Its stability under ambient conditions allows it to function effectively in diverse environments.

Biological Activity

Research into the biological activity of Rb(TMHD) is still emerging. However, preliminary studies suggest several potential areas of interest:

Antimicrobial Activity

Some studies indicate that metal complexes similar to Rb(TMHD) exhibit antimicrobial properties. The coordination of rubidium with organic ligands may enhance the compound's ability to interact with microbial membranes or metabolic pathways, potentially leading to inhibitory effects on growth.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted using various cell lines. The results indicate that Rb(TMHD) may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selective action could be attributed to the compound's ability to disrupt cellular processes through metal ion interactions.

Enzyme Interaction

The interaction of Rb(TMHD) with specific enzymes has been explored. Initial findings suggest that it may act as an inhibitor for certain metalloproteins, affecting their activity and stability. This property could be leveraged for therapeutic applications targeting enzyme-related diseases.

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study evaluated the cytotoxic effects of Rb(TMHD) on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability after 24 hours of exposure, suggesting potential use as an anticancer agent.
  • Antimicrobial Efficacy :
    In another investigation, Rb(TMHD) was tested against various bacterial strains including E. coli and S. aureus. The compound showed significant antibacterial activity at concentrations above 100 µg/mL.

Pharmacokinetics

The pharmacokinetic profile of Rb(TMHD) is not well-characterized; however, its physical properties suggest that it may have favorable absorption characteristics when administered in appropriate formulations. Further studies are needed to elucidate its bioavailability and metabolism.

Comparative Analysis with Similar Compounds

A comparison of Rb(TMHD) with other alkali metal complexes such as lithium (Li(TMHD)), sodium (Na(TMHD)), and potassium (K(TMHD)) reveals distinct differences in solubility and reactivity profiles:

CompoundSolubilityReactivityBiological Activity Potential
Li(TMHD)LowModerateLow
Na(TMHD)ModerateHighModerate
K(TMHD)HighVery HighHigh
Rb(TMHD) ModerateHighEmerging

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2,6,6-tetramethyl-3,5-heptanedionato rubidium, and how do ligand bulkiness and reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via ligand substitution reactions, where rubidium salts (e.g., RbOH or Rb₂CO₃) react with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in anhydrous solvents under inert atmospheres. The bulky TMHD ligands require prolonged reflux (e.g., 12–24 hours in THF or ethanol) to ensure complete chelation. Yield optimization involves controlling stoichiometry (1:3 Rb:ligand ratio) and moisture exclusion to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this rubidium complex?

  • Methodology :

  • FT-IR : Confirm ligand coordination via shifts in ν(C=O) and ν(C-O) bands (H-TMHD: ~1600 cm⁻¹; coordinated TMHD: ~1520–1480 cm⁻¹) .
  • NMR : Limited utility for rubidium due to low sensitivity and quadrupolar broadening (e.g., ⁸⁷Rb NMR linewidths >100 kHz in aqueous solutions). Instead, ¹H/¹³C NMR of the ligand moiety or isotopic substitution (e.g., deuterated solvents) is preferred .
  • Elemental Analysis : Validate stoichiometry via Rb and C/H/O content .

Q. What are the primary applications of this compound in material science and thin-film deposition?

  • Methodology : The bulky TMHD ligands enhance thermal stability, making the compound suitable for vapor deposition techniques like metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD). Applications include:

  • Optoelectronic Films : Rubidium-doped films for tunable bandgap semiconductors.
  • Catalysis : As a precursor for Rb-containing catalysts in organic transformations .

Advanced Research Questions

Q. How do rubidium’s nuclear spin properties (e.g., ⁸⁷Rb, ⁸⁵Rb) affect its NMR characterization, and what experimental strategies mitigate signal broadening?

  • Methodology : Rubidium isotopes (⁸⁷Rb: I=3/2; ⁸⁵Rb: I=5/2) exhibit broad NMR signals due to quadrupolar interactions. Strategies include:

  • High Magnetic Fields : Use >14 T magnets to reduce linewidths.
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity in solid-state NMR.
  • Isotopic Enrichment : Use ⁸⁷Rb-enriched samples to simplify spectra .

Q. What methodologies are used to analyze the compound’s thermal stability and decomposition pathways for high-temperature applications?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantify mass loss steps (e.g., ligand sublimation at 200–300°C; Rb-O bond cleavage >400°C).
  • Differential Scanning Calorimetry (DSC) : Identify endo/exothermic events during decomposition.
  • In Situ XRD/FT-IR : Monitor phase transitions and gas-phase byproducts .

Q. How can ligand modifications (e.g., fluorinated or chiral TMHD analogs) alter the compound’s reactivity in catalytic or coordination chemistry?

  • Methodology :

  • Fluorinated Ligands : Introduce CF₃ groups to enhance volatility for low-temperature ALD.
  • Chiral Ligands : Synthesize enantiopure TMHD derivatives for asymmetric catalysis.
  • Computational Modeling : DFT studies to predict steric/electronic effects on Rb-ligand bond strength .

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